Cas no 862377-31-9 ((2R,3S,11bR)-Dihydrotetrabenazine)

(2R,3S,11bR)-Dihydrotetrabenazine 化学的及び物理的性質
名前と識別子
-
- Tetrabenazine Related Impurity 11
- Tetrabenazine Related Impurity 11 (2R, 3S,11bR)
- 2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2R,3S,11bR)-
- (2R,3S,11bR)-Dihydrotetrabenazine
-
- インチ: 1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m0/s1
- InChIKey: WEQLWGNDNRARGE-USXIJHARSA-N
- SMILES: C12=CC(OC)=C(OC)C=C1CCN1[C@]2([H])C[C@@H](O)[C@@H](CC(C)C)C1
(2R,3S,11bR)-Dihydrotetrabenazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D454925-10mg |
(2R,3S,11bR)-Dihydrotetrabenazine |
862377-31-9 | 10mg |
$316.00 | 2023-05-18 | ||
TRC | D454925-25mg |
(2R,3S,11bR)-Dihydrotetrabenazine |
862377-31-9 | 25mg |
$689.00 | 2023-05-18 | ||
TRC | D454925-50mg |
(2R,3S,11bR)-Dihydrotetrabenazine |
862377-31-9 | 50mg |
$1303.00 | 2023-05-18 | ||
Enamine | EN300-7445535-0.05g |
(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol |
862377-31-9 | 95% | 0.05g |
$718.0 | 2024-05-23 | |
Enamine | EN300-7445535-2.5g |
(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol |
862377-31-9 | 95% | 2.5g |
$4303.0 | 2024-05-23 | |
Enamine | EN300-7445535-1.0g |
(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol |
862377-31-9 | 95% | 1.0g |
$3083.0 | 2024-05-23 | |
TRC | D454925-250mg |
(2R,3S,11bR)-Dihydrotetrabenazine |
862377-31-9 | 250mg |
$ 7600.00 | 2023-09-07 | ||
TRC | D454925-100mg |
(2R,3S,11bR)-Dihydrotetrabenazine |
862377-31-9 | 100mg |
$2463.00 | 2023-05-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D454925-25mg |
(2R,3S,11bR)-Dihydrotetrabenazine |
862377-31-9 | 25mg |
¥6000.00 | 2023-09-15 | ||
Enamine | EN300-7445535-5.0g |
(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol |
862377-31-9 | 95% | 5.0g |
$6165.0 | 2024-05-23 |
(2R,3S,11bR)-Dihydrotetrabenazine 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
(2R,3S,11bR)-Dihydrotetrabenazineに関する追加情報
(2R,3S,11bR)-Dihydrotetrabenazine and Its Significance in Modern Medicinal Chemistry
(2R,3S,11bR)-Dihydrotetrabenazine (CAS No. 862377-31-9) is a compound of significant interest in the field of medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders. This compound, characterized by its specific stereochemical configuration, has garnered attention due to its potential pharmacological properties and its role in ongoing research efforts aimed at understanding and treating complex diseases.
The molecular structure of (2R,3S,11bR)-Dihydrotetrabenazine is meticulously designed to interact with biological targets in a highly selective manner. The stereochemistry at the 2R, 3S, and 11bR positions plays a crucial role in determining its binding affinity and efficacy. This precise three-dimensional arrangement allows the compound to engage with specific receptors or enzymes, modulating cellular pathways that are dysregulated in conditions such as Parkinson's disease and other neurodegenerative disorders.
In recent years, there has been a surge in research focused on developing novel treatments for neurodegenerative diseases. Among these efforts, (2R,3S,11bR)-Dihydrotetrabenazine has emerged as a promising candidate due to its unique structural features and preclinical findings. Studies have demonstrated that this compound exhibits potential neuroprotective effects by inhibiting the activity of enzymes such as monoamine oxidase (MAO) and by modulating the release of neurotransmitters. These actions are critical in maintaining neuronal homeostasis and preventing the progression of neurodegenerative symptoms.
The pharmacological profile of (2R,3S,11bR)-Dihydrotetrabenazine has been extensively evaluated through both in vitro and in vivo models. In cell-based assays, the compound has shown significant inhibition of MAO-B, an enzyme implicated in the pathogenesis of Parkinson's disease. This inhibition leads to increased levels of dopamine, a key neurotransmitter involved in motor control and cognitive function. Furthermore, animal studies have revealed that (2R,3S,11bR)-Dihydrotetrabenazine can attenuate motor deficits and reduce oxidative stress markers associated with neurodegeneration.
One of the most compelling aspects of (2R,3S,11bR)-Dihydrotetrabenazine is its potential for structural optimization. Medicinal chemists have been exploring various derivatives of this compound to enhance its pharmacokinetic properties and reduce any potential side effects. By modifying functional groups or introducing new stereocenters, researchers aim to develop more potent and selective analogs that can be translated into clinical applications. These efforts are supported by advanced computational modeling techniques that predict how structural changes will influence biological activity.
The development of (2R,3S,11bR)-Dihydrotetrabenazine as a therapeutic agent is not without challenges. Like many neurological drugs, achieving optimal efficacy while minimizing off-target effects remains a key hurdle. However, ongoing research is addressing these issues through rigorous testing protocols and innovative drug design strategies. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the discovery pipeline for compounds like (2R,3S,11bR)-Dihydrotetrabenazine, bringing us closer to effective treatments for debilitating neurodegenerative diseases.
The future prospects for (2R,3S,11bR)-Dihydrotetrabenazine are bright, with several clinical trials already underway to evaluate its safety and efficacy in human patients. These trials are expected to provide valuable insights into the compound's therapeutic potential and guide further development efforts. As our understanding of neurological disorders continues to evolve, compounds like (2R,3S,11bR)-Dihydrotetrabenazine will play an increasingly important role in shaping modern medicine.
In conclusion,(2R,3S,11bR)-Dihydrotetrabenazine (CAS No. 862377-31-9) represents a significant advancement in the field of medicinal chemistry. Its unique stereochemical configuration and promising pharmacological properties make it a valuable tool for research aimed at treating neurodegenerative diseases. With continued innovation and collaboration within the scientific community,(2R,3S,11bR)-Dihydrotetrabenazine has the potential to improve lives by providing new therapeutic options for patients suffering from these challenging conditions.
862377-31-9 ((2R,3S,11bR)-Dihydrotetrabenazine) Related Products
- 937598-43-1(ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)
- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 1443343-55-2(cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol)
- 1332482-73-1(cis-cyclobutane-1,3-diol)
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 2138397-88-1(5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one)
- 15667-63-7(1-Cyano-2-propenyl Acetate)
- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)
- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)
- 1214385-62-2(Methyl 3-bromo-2-chloropyridine-4-carboxylate)




